molecular formula C22H18ClN3O3S B12033162 4-CL-N-(4-((2-(3-PH-2-Propenylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide CAS No. 477733-45-2

4-CL-N-(4-((2-(3-PH-2-Propenylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide

Cat. No.: B12033162
CAS No.: 477733-45-2
M. Wt: 439.9 g/mol
InChI Key: IEANMQCPAOLANI-UMWUHAGBSA-N
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Preparation Methods

The synthesis of 4-CL-N-(4-((2-(3-PH-2-Propenylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide involves multiple steps. The general synthetic route includes the following steps:

Chemical Reactions Analysis

4-CL-N-(4-((2-(3-PH-2-Propenylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-CL-N-(4-((2-(3-PH-2-Propenylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-CL-N-(4-((2-(3-PH-2-Propenylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The exact molecular pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

4-CL-N-(4-((2-(3-PH-2-Propenylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties .

Properties

CAS No.

477733-45-2

Molecular Formula

C22H18ClN3O3S

Molecular Weight

439.9 g/mol

IUPAC Name

4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzamide

InChI

InChI=1S/C22H18ClN3O3S/c23-19-10-14-21(15-11-19)30(28,29)26-20-12-8-18(9-13-20)22(27)25-24-16-4-7-17-5-2-1-3-6-17/h1-16,26H,(H,25,27)/b7-4+,24-16+

InChI Key

IEANMQCPAOLANI-UMWUHAGBSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)C=CC=NNC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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